methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
The compound contains a pyrimidine ring, which is a key component of many biologically active compounds, including several nucleotides in DNA and RNA. Therefore, it’s possible that this compound could interact with nucleic acids or proteins that bind to them .
Mode of Action
The sulfonyl group in the compound could potentially act as a leaving group in reactions, enabling the compound to form covalent bonds with its targets. The presence of the phenyl and methoxy groups might also influence the compound’s interactions with its targets .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Given its structural features, it could potentially interfere with pathways involving nucleic acids or proteins that interact with them .
Pharmacokinetics
The compound’s pharmacokinetics would depend on various factors, including its size, polarity, and the presence of functional groups. The methoxy groups might increase its lipophilicity, potentially enhancing its ability to cross cell membranes .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it interacts with nucleic acids or associated proteins, it could potentially affect processes like DNA replication, transcription, or translation .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s reactivity might be affected by the pH of its environment due to the presence of ionizable groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyrimidine core, followed by the introduction of the sulfonyl and methoxy groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(2,5-dimethoxybenzenesulfonyl)-6-azaspiro[2.5]octane-1-carboxylate
- Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydropyrimidine core with sulfonyl and methoxy groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
methyl 6-[(2,5-dimethoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-28-14-9-10-16(29-2)17(11-14)31(26,27)12-15-18(20(24)30-3)19(23-21(25)22-15)13-7-5-4-6-8-13/h4-11,19H,12H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCOVNXAAAHUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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